molecular formula C18H16N2O3S B6720787 N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide

Cat. No.: B6720787
M. Wt: 340.4 g/mol
InChI Key: RECXIXIZFLLUCI-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound features a phthalimide moiety linked to a phenyl ring, which is further connected to a propanamide group with a methylsulfanyl substituent.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11(24-2)16(21)19-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECXIXIZFLLUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 4-aminophenyl-2-methylsulfanylpropanamide under suitable conditions to yield the desired compound. Common reagents used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalimide moiety can be reduced to phthalamide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.

    Substitution: Nitric acid for nitration, bromine for halogenation, sulfuric acid as catalyst, low temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phthalamide derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group differentiates it from other phthalimide derivatives, potentially enhancing its pharmacological properties and making it a valuable compound for further research and development.

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